
3-Chloro-3-(4-chlorobenzyl)-3H-diazirine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Chloro-3-(4-chlorobenzyl)-3H-diazirine is an organic compound characterized by the presence of a diazirine ring, which is a three-membered ring containing two nitrogen atoms and one carbon atom. This compound is notable for its utility in photochemical studies due to its ability to form reactive carbenes upon exposure to ultraviolet light.
Métodos De Preparación
The synthesis of 3-Chloro-3-(4-chlorobenzyl)-3H-diazirine typically involves the reaction of 4-chlorobenzyl chloride with diazirine precursors under specific conditions. One common method includes the use of sodium hydride as a base and dimethyl sulfoxide as a solvent. The reaction is carried out at low temperatures to ensure the stability of the diazirine ring. Industrial production methods may involve similar synthetic routes but are optimized for larger scale production, ensuring higher yields and purity.
Análisis De Reacciones Químicas
3-Chloro-3-(4-chlorobenzyl)-3H-diazirine undergoes various chemical reactions, including:
Photolysis: Upon exposure to ultraviolet light, the diazirine ring breaks, forming a highly reactive carbene intermediate. This intermediate can insert into C-H, N-H, and O-H bonds, leading to the formation of new carbon-carbon or carbon-heteroatom bonds.
Substitution Reactions: The chlorine atoms on the benzyl and diazirine rings can undergo nucleophilic substitution reactions, where nucleophiles replace the chlorine atoms.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of various derivatives.
Common reagents used in these reactions include sodium hydride, dimethyl sulfoxide, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
3-Chloro-3-(4-chlorobenzyl)-3H-diazirine is widely used in scientific research due to its unique properties:
Chemistry: It is used in photochemical studies to generate carbenes, which are intermediates in various organic reactions.
Biology: The compound is used in photoaffinity labeling, a technique to study protein-ligand interactions. The reactive carbene intermediate can covalently bind to amino acid residues in proteins, allowing researchers to identify binding sites.
Medicine: Research into potential therapeutic applications includes the study of its interactions with biological molecules.
Industry: The compound is used in the development of new materials and in the synthesis of complex organic molecules.
Mecanismo De Acción
The primary mechanism of action for 3-Chloro-3-(4-chlorobenzyl)-3H-diazirine involves the formation of a reactive carbene intermediate upon exposure to ultraviolet light. This carbene can insert into various chemical bonds, leading to the formation of new compounds. The molecular targets and pathways involved depend on the specific application, such as binding to proteins in photoaffinity labeling studies.
Comparación Con Compuestos Similares
3-Chloro-3-(4-chlorobenzyl)-3H-diazirine can be compared to other diazirine compounds, such as:
3-(4-Methoxybenzyl)-3H-diazirine: Similar in structure but with a methoxy group instead of a chlorine atom, leading to different reactivity and applications.
3-(4-Nitrobenzyl)-3H-diazirine: Contains a nitro group, which affects its photochemical properties and reactivity.
3-(4-Methylbenzyl)-3H-diazirine: Features a methyl group, influencing its stability and reactivity compared to the chloro-substituted compound.
The uniqueness of this compound lies in its specific reactivity due to the presence of chlorine atoms, making it particularly useful in certain photochemical and biochemical applications.
Propiedades
Número CAS |
91309-66-9 |
|---|---|
Fórmula molecular |
C8H6Cl2N2 |
Peso molecular |
201.05 g/mol |
Nombre IUPAC |
3-chloro-3-[(4-chlorophenyl)methyl]diazirine |
InChI |
InChI=1S/C8H6Cl2N2/c9-7-3-1-6(2-4-7)5-8(10)11-12-8/h1-4H,5H2 |
Clave InChI |
FXWWQJFFTURQOO-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1CC2(N=N2)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


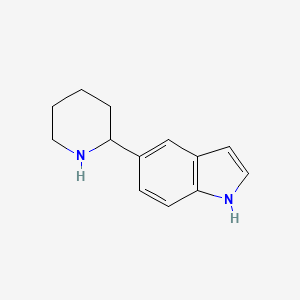





![7-methyl-8,9-dihydro-6H-pyrido[4,3-b][1,8]naphthyridine](/img/structure/B11901850.png)
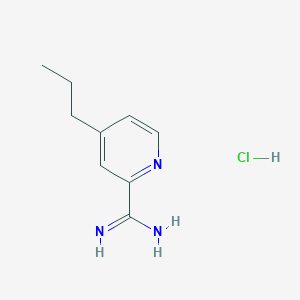
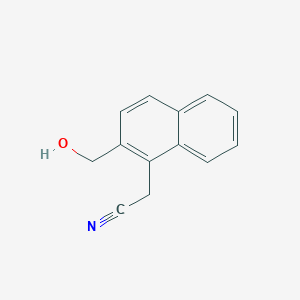

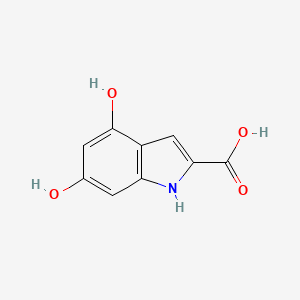
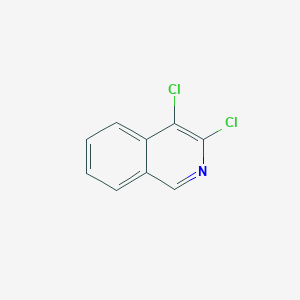
![2,3-Dimethyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-6-carboxylic acid](/img/structure/B11901880.png)
![2-Methyl-1H-naphtho[1,2-d]imidazol-5-ol](/img/structure/B11901883.png)
